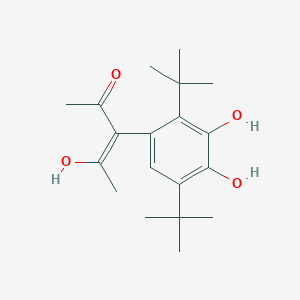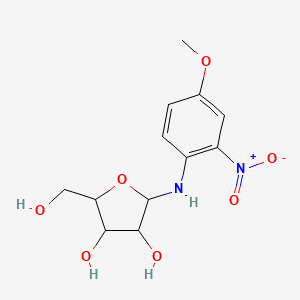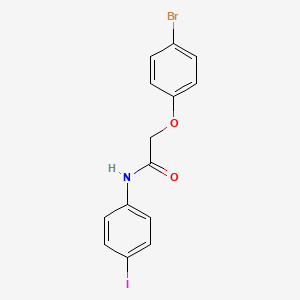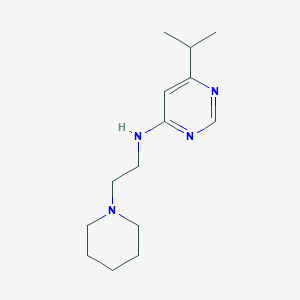
3-(2,5-di-tert-butyl-3,4-dihydroxyphenyl)-4-hydroxy-3-penten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-di-tert-butyl-3,4-dihydroxyphenyl)-4-hydroxy-3-penten-2-one, commonly known as DBHQ, is an organic compound that belongs to the class of phenols. It is a synthetic antioxidant that is widely used in the food industry to prevent the oxidation of fats and oils. DBHQ has also been shown to have potential applications in the field of medicine and biochemistry due to its antioxidant and anti-inflammatory properties.
作用机制
DBHQ acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids and proteins. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DBHQ also has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
DBHQ has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in neuronal cells and to reduce inflammation in animal models of arthritis. DBHQ has also been shown to inhibit the growth of cancer cells in vitro and to enhance the efficacy of chemotherapy drugs in animal models of cancer.
实验室实验的优点和局限性
DBHQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its antioxidant and anti-inflammatory properties, making it a well-characterized compound for use in experiments. However, one limitation of using DBHQ in lab experiments is that it can have toxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on DBHQ. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DBHQ has been shown to protect against oxidative stress-induced damage in neuronal cells, which suggests that it may have potential as a neuroprotective agent. Another area of interest is its potential use in the treatment of cancer. DBHQ has been shown to inhibit the growth of cancer cells in vitro and to enhance the efficacy of chemotherapy drugs in animal models of cancer, which suggests that it may have potential as an adjuvant therapy for cancer. Finally, further research is needed to determine the optimal dosage and administration of DBHQ for use in humans, as well as to evaluate its safety and potential side effects.
合成方法
DBHQ can be synthesized through a multistep process starting from 2,5-di-tert-butylhydroquinone. The first step involves the conversion of the hydroquinone to 3,4-dihydroxyphenylacetone, which is then oxidized to 3,4-dihydroxyphenyl-2-butanone. The final step involves the condensation of the 2-butanone with acetylacetone to yield DBHQ.
科学研究应用
DBHQ has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to possess antioxidant and anti-inflammatory properties that make it a promising candidate for the treatment of various diseases. DBHQ has been shown to protect against oxidative stress-induced damage in neuronal cells and to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
(Z)-3-(2,5-ditert-butyl-3,4-dihydroxyphenyl)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-10(20)14(11(2)21)12-9-13(18(3,4)5)16(22)17(23)15(12)19(6,7)8/h9,20,22-23H,1-8H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLBLVQTQSLCT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC(=C(C(=C1C(C)(C)C)O)O)C(C)(C)C)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC(=C(C(=C1C(C)(C)C)O)O)C(C)(C)C)/C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,5-ditert-butyl-3,4-dihydroxyphenyl)-4-hydroxypent-3-en-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
![7-acetyl-3-(allylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914840.png)
![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914905.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)